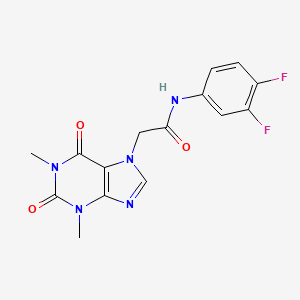

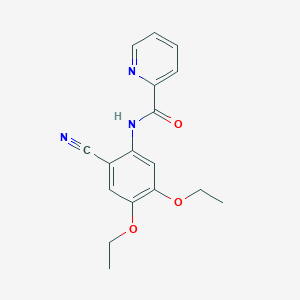

![molecular formula C15H18ClNO2 B5548190 7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane” were not found, there are general methods for synthesizing spiro compounds. For instance, one study discusses the synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions . Another study mentions the total synthesis of axane sesquiterpenes through a readily available spiro[4.5]decane .Scientific Research Applications

Synthesis and Structural Insights

The compound 7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane belongs to a class of spiroaminals, which are notable for their unique structures and potential biological activities. Research has focused on the synthetic approaches to these compounds due to their challenging structures and the novelty of their skeletons. Spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane have been synthesized through various strategies to explore their applications further (Sinibaldi & Canet, 2008).

Another aspect of research has delved into the crystal structure of related compounds, providing insights into their molecular conformations and potential interactions. For example, the synthesis and crystallographic study of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have contributed to understanding these molecules' three-dimensional structures and chirality, which are crucial for their biological activities (W. Wen, 2002).

Biological Activity and Drug Discovery

The azaspirocyclic core structure, a key feature in compounds like 7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane, has been a focal point in synthesizing molecules with significant biological activities. Efficient synthesis strategies have been developed for the azaspiro[4.5]decane ring system, leading to the core of bioactive molecules such as halichlorine and pinnaic acids. These methods utilize intramolecular reactions to achieve high stereoselectivity and efficiency, underscoring the potential of azaspirocycles in medicinal chemistry (Matsumura, Aoyagi, & Kibayashi, 2003).

Furthermore, the exploration of new synthetic routes to spirocyclic compounds, including the 8-oxa-2-azaspiro[4.5]decane, showcases the ongoing interest in developing novel biologically active compounds. These synthesis efforts are driven by the promise of spirocycles in producing important therapeutic agents (Ogurtsov & Rakitin, 2020).

properties

IUPAC Name |

(2-chlorophenyl)-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO2/c16-13-5-2-1-4-12(13)14(18)17-8-3-6-15(10-17)7-9-19-11-15/h1-2,4-5H,3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJZNQFQTGIRSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOC2)CN(C1)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

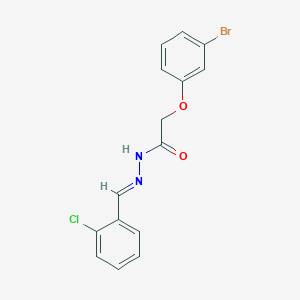

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

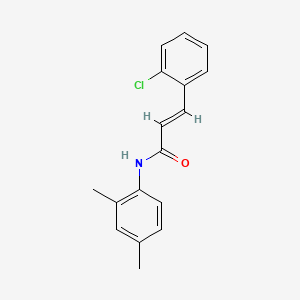

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

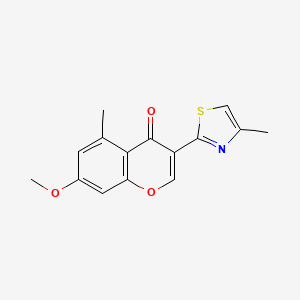

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)